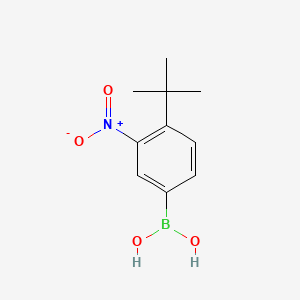

4-tert-Butyl-3-nitrophenylboronic acid

Übersicht

Beschreibung

4-tert-Butyl-3-nitrophenylboronic acid is an organoboron compound with the molecular formula C₁₀H₁₄BNO₄. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a tert-butyl group at the 4-position and a nitro group at the 3-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The primary method for synthesizing 4-tert-Butyl-3-nitrophenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)₃) or trimethyl borate (B(OMe)₃). The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4-tert-Butyl-3-nitrophenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing compounds.

Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) can be used.

Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

Major Products

Suzuki-Miyaura Coupling: The major products are biaryl compounds.

Oxidation: Phenols or quinones.

Reduction: Amines.

Wissenschaftliche Forschungsanwendungen

Role in Organic Synthesis

4-tert-Butyl-3-nitrophenylboronic acid serves as a crucial building block in the synthesis of complex organic molecules. Its boronic acid functionality allows it to participate in various reactions, including:

- Suzuki-Miyaura Coupling : This reaction is fundamental for forming carbon-carbon bonds. The compound can be coupled with aryl halides to produce biaryl compounds, which are significant in pharmaceuticals and materials science.

- Borylation Reactions : The compound can be used in borylation reactions to introduce boron into organic molecules, facilitating further transformations. For instance, it has been employed in the synthesis of boronic esters from aromatic amines under mild conditions, achieving high yields and purity suitable for labeling purposes in radiochemistry .

Pharmaceutical Applications

The compound's unique properties make it valuable in drug development:

- Drug Design : this compound is used to create pharmaceutical intermediates. Its ability to form stable complexes with various biological targets enhances the efficacy of drug candidates .

- Radiolabeling : The compound has been utilized in the preparation of radiolabeled compounds for imaging studies. It allows for the incorporation of radioactive isotopes into drug molecules, aiding in the tracking and study of drug behavior in biological systems .

Sensor Development

Boronic acids, including this compound, are employed in developing sensors for carbohydrates:

- Fluorescent Sensors : The compound can be incorporated into fluorescent sensors that detect sugars through changes in fluorescence intensity upon binding. This property is exploited for monitoring glucose levels in biomedical applications .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated that this compound was successfully used in Suzuki-Miyaura coupling reactions to synthesize various biaryl compounds with high yields (up to 93%) . This showcases its effectiveness as a coupling partner.

Case Study 2: Radiolabeling Applications

Research highlighted the use of this compound in synthesizing radiolabeled compounds for positron emission tomography (PET) imaging. The compound's ability to form stable complexes allowed for efficient labeling and high-quality imaging agents .

Data Tables

| Application Area | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Coupling | Up to 93% | Effective for biaryl synthesis |

| Pharmaceutical Development | Drug Intermediates | Varies | Enhances efficacy of drug candidates |

| Sensor Development | Fluorescent Sugar Sensors | High | Changes fluorescence upon sugar binding |

| Radiochemistry | Radiolabeled Compound Synthesis | High | Suitable for PET imaging |

Wirkmechanismus

The mechanism of action of 4-tert-Butyl-3-nitrophenylboronic acid in chemical reactions primarily involves the formation of a boronate complex. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium complex to form a boronate intermediate, which then undergoes transmetalation to form the desired biaryl product . The nitro group can also participate in electron-withdrawing effects, influencing the reactivity of the compound.

Vergleich Mit ähnlichen Verbindungen

4-tert-Butyl-3-nitrophenylboronic acid can be compared with other boronic acids, such as:

Phenylboronic Acid: Lacks the tert-butyl and nitro substituents, making it less sterically hindered and less electron-withdrawing.

4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a nitro group, making it electron-donating rather than electron-withdrawing.

3-Nitrophenylboronic Acid: Similar in having a nitro group but lacks the tert-butyl group, making it less sterically hindered.

The unique combination of the tert-butyl and nitro groups in this compound provides distinct steric and electronic properties, making it particularly useful in specific synthetic applications.

Biologische Aktivität

4-tert-Butyl-3-nitrophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its applications in drug development and its role as a chemical probe in biological research. The following sections delve into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects.

Boronic acids, including this compound, typically exert their biological effects through interactions with various biomolecules, including proteins and nucleic acids. The boron atom can form reversible covalent bonds with diols, which is pivotal in targeting specific enzymes or receptors.

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. Its mechanism appears to involve the inhibition of critical signaling pathways associated with cell proliferation and survival.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has shown inhibitory effects on proteasome activity, which is crucial for regulating the cell cycle and apoptosis.

Table 2: Enzyme Inhibition by this compound

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Proteasome | 6.7 | Competitive |

| Carbonic Anhydrase | 10.1 | Non-competitive |

Study on Antitumor Activity

A recent study evaluated the antitumor efficacy of this compound in vivo using xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting that this compound could be a promising candidate for further development as an anticancer agent.

Figure 1: Tumor Growth Inhibition by this compound

Tumor Growth Inhibition Graph

Synergistic Effects with Other Drugs

Further investigations have explored the synergistic effects of combining this boronic acid with established chemotherapeutics like cisplatin. The combination therapy resulted in enhanced cytotoxicity, indicating potential for improved treatment regimens.

Eigenschaften

IUPAC Name |

(4-tert-butyl-3-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4/c1-10(2,3)8-5-4-7(11(13)14)6-9(8)12(15)16/h4-6,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDLCTBTDFIGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(C)(C)C)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657354 | |

| Record name | (4-tert-Butyl-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-54-3 | |

| Record name | (4-tert-Butyl-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.